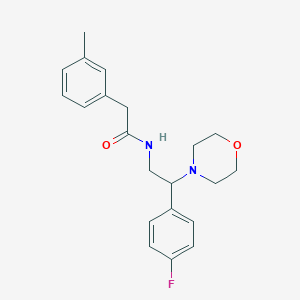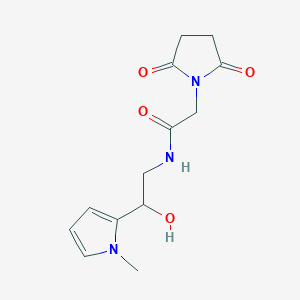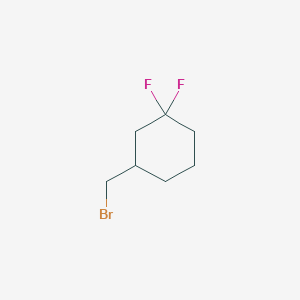
3-(Bromomethyl)-1,1-Difluorcyclohexan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated and fluorinated compounds is a topic of interest in several studies. For instance, a three-step synthesis towards 1-aminomethyl-1-fluorocycloalkanes starting from methylenecycloalkanes is described, where methylenecyclohexane is bromofluorinated to provide the corresponding Markovnikov product, which is a 1-bromomethyl-1-fluorocycloalkane . This suggests that a similar approach could potentially be applied to synthesize "3-(Bromomethyl)-1,1-difluorocyclohexane."
Molecular Structure Analysis
The molecular structure of brominated and fluorinated compounds can be complex, as seen in the study of two novel substituted trifluoromethylchromones. The presence of a bulky bromine atom can influence the crystal packing, and the molecular bonding structures can be described by formally single, double, and resonant bonds . This information could be relevant when considering the molecular structure of "3-(Bromomethyl)-1,1-difluorocyclohexane," which also contains bromine and fluorine atoms.
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in several papers. For example, the bromination of 3-cyclohexene-1-carboxylic acid leads to mixtures of trans-dibromo derivatives, indicating that bromine preferentially attacks certain positions in the molecule . Additionally, the photodissociation dynamics of brominated alcohols show that Br formation is a primary process, occurring on a repulsive surface involving the C-Br bond . These studies suggest that "3-(Bromomethyl)-1,1-difluorocyclohexane" may undergo similar reactions, with the bromine atom playing a key role in its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated compounds can be quite distinct. The study of 3-bromo-1,1,1-trifluoroacetone, for example, shows that it is a versatile fluorinated building block used in the synthesis of various heterocycles and aliphatic compounds . This versatility could be expected for "3-(Bromomethyl)-1,1-difluorocyclohexane" as well, given its related structure. The presence of bromine and fluorine atoms is likely to significantly affect the compound's reactivity, boiling point, density, and other physical properties.
Wissenschaftliche Forschungsanwendungen
- Anwendungen:
- Boronsäure-Chemie:
- Montmorillonit-gestützte Nanometall:
Organische Synthese und Bausteine
Löslichkeit und Kompatibilität
Verwandte Forschungsgebiete
Eigenschaften
IUPAC Name |
3-(bromomethyl)-1,1-difluorocyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-5-6-2-1-3-7(9,10)4-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPMKDWRVCOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

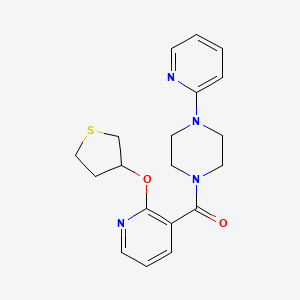

![4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2509778.png)
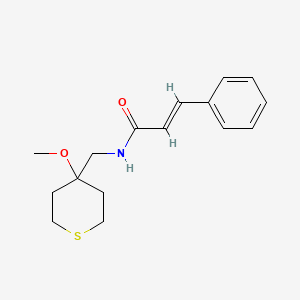
![2-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2509781.png)
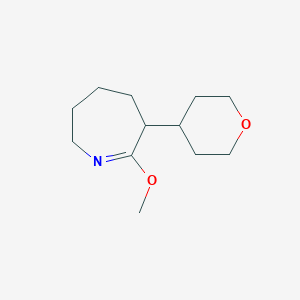
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)
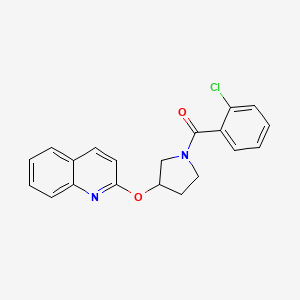
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)
![5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509790.png)
![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)
![7-Bromo-5-fluoroimidazo[1,5-a]pyridine](/img/structure/B2509794.png)
